Cas no 4381-37-7 (Pyridine, 3-(2-chlorophenyl)-)

Pyridine, 3-(2-chlorophenyl)-, is a chlorinated pyridine derivative characterized by the presence of a 2-chlorophenyl substituent at the 3-position of the pyridine ring. This structural feature imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits enhanced reactivity in cross-coupling reactions and serves as a versatile building block for the development of heterocyclic compounds. Its stability under various reaction conditions and compatibility with multiple functional groups further underscore its utility in fine chemical synthesis. The presence of both nitrogen and chlorine moieties allows for selective modifications, facilitating its use in targeted molecular design.
Pyridine, 3-(2-chlorophenyl)- structure
Pyridine, 3-(2-chlorophenyl)- structure
Product Name:Pyridine, 3-(2-chlorophenyl)-
CAS No:4381-37-7
MF:C11H8ClN
MW:189.640921592712
CID:1516029
PubChem ID:10987050
Update Time:2025-11-01

Pyridine, 3-(2-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-(2-chlorophenyl)-
    • 3-(2-chlorophenyl)Pyridine
    • 3-(2-chlorophenyl)-pyridine
    • SCHEMBL551165
    • 3-(2-chloro-phenyl)pyridine
    • DTXSID60450840
    • GYSYWLZDSFTCEP-UHFFFAOYSA-N
    • DA-25370
    • 4381-37-7
    • Inchi: 1S/C11H8ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H
    • InChI Key: GYSYWLZDSFTCEP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 189.03464
  • Monoisotopic Mass: 189.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

Pyridine, 3-(2-chlorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013028229-250mg
3-(2-Chlorophenyl)pyridine
4381-37-7 97%
250mg
$475.20 2023-09-01
Alichem
A013028229-500mg
3-(2-Chlorophenyl)pyridine
4381-37-7 97%
500mg
$863.90 2023-09-01
Alichem
A013028229-1g
3-(2-Chlorophenyl)pyridine
4381-37-7 97%
1g
$1490.00 2023-09-01

Additional information on Pyridine, 3-(2-chlorophenyl)-

Pyridine, 3-(2-chlorophenyl)- (CAS No. 4381-37-7): A Comprehensive Overview in Modern Chemical Research

Pyridine, 3-(2-chlorophenyl)-, identified by its Chemical Abstracts Service (CAS) number 4381-37-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic amine derivative has garnered considerable attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of Pyridine, 3-(2-chlorophenyl)- consists of a pyridine ring substituted with a 2-chlorophenyl group. This configuration imparts unique electronic and steric characteristics, making it a suitable candidate for further functionalization and derivatization. The presence of both nitrogen and chlorine atoms in the molecule enhances its reactivity, enabling diverse chemical transformations that are pivotal in drug discovery and material science.

In recent years, Pyridine, 3-(2-chlorophenyl)- has been extensively studied for its potential in medicinal chemistry. Its scaffold is frequently employed in the design of novel therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions. The compound's ability to act as a pharmacophore has led to the development of several lead compounds that are currently undergoing preclinical and clinical evaluations.

One of the most compelling aspects of Pyridine, 3-(2-chlorophenyl)- is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The chlorophenyl group in Pyridine, 3-(2-chlorophenyl)- provides a handle for further derivatization, allowing chemists to fine-tune the properties of these inhibitors for optimal biological activity.

The compound has also shown promise in the development of antiviral agents. The structural features of Pyridine, 3-(2-chlorophenyl)- allow it to interact with viral proteins and enzymes, thereby disrupting viral replication cycles. Recent studies have demonstrated its efficacy in inhibiting certain viral proteases and polymerases, highlighting its potential as a starting point for new antiviral drug candidates.

In addition to its pharmaceutical applications, Pyridine, 3-(2-chlorophenyl)- has found utility in materials science. Its ability to form stable complexes with metals has led to its use in catalysis and as a ligand in coordination chemistry. These complexes exhibit unique catalytic properties that can be harnessed for various industrial processes, including the synthesis of fine chemicals and polymers.

The synthesis of Pyridine, 3-(2-chlorophenyl)- typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines or cross-coupling reactions between halogenated phenols and pyridine derivatives. Advanced techniques such as flow chemistry have also been employed to improve scalability and efficiency in the production process.

The chemical reactivity of Pyridine, 3-(2-chlorophenyl)- allows for diverse functionalization strategies. For instance, the chlorine atom can be replaced with other nucleophiles through substitution reactions, while the pyridine ring can undergo further alkylation or acylation to introduce additional substituents. These modifications enable chemists to tailor the properties of the compound for specific applications.

In conclusion, (CAS No. 4381-37-7) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for the synthesis of bioactive molecules and functional materials. As research continues to uncover new applications for this compound, its importance in modern chemical research is likely to grow even further.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd